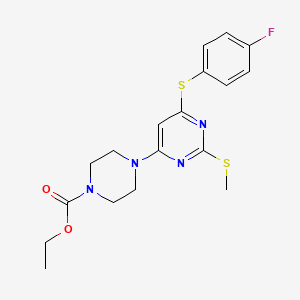

![molecular formula C20H10ClF3N2O3 B3129279 N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 339020-62-1](/img/structure/B3129279.png)

N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Vue d'ensemble

Description

“N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis process for a similar compound involves the use of nitrogen protection, addition of certain reagents, and a series of temperature and pressure controls .Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The chemical reactions involving these compounds are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine and pyridine structure result in superior properties when compared to traditional phenyl-containing compounds .Applications De Recherche Scientifique

Multicomponent Reactions

Research by Ryzhkova et al. (2023) highlights the significance of 5H-Chromeno[2,3-b]pyridines, including compounds similar to the one , in multicomponent reactions. These compounds show promise in various applications due to their industrial, biological, and medicinal properties. The study focused on synthesizing a derivative using a multicomponent reaction, indicating the potential of such compounds in synthetic chemistry (Ryzhkova et al., 2023).

Reactivity and Formation of Derivatives

Kornev et al. (2019) studied reactions involving chromone-3-carboxamides, closely related to the chemical . This study illustrates the reactivity of such compounds and their potential to form various derivatives, which can be crucial for developing new materials or pharmaceutical compounds (Kornev et al., 2019).

Structural Analysis and Characterization

A study by El-Agrody et al. (2011) on similar compounds emphasized the importance of structural analysis, including IR, UV, NMR, and MS data. This research is vital for understanding the chemical and physical properties of such compounds, which can lead to diverse applications in material science and medicinal chemistry (El-Agrody et al., 2011).

Docking Studies and Computational Analysis

Abd El Ghani et al. (2022) conducted docking studies on chromeno[4,3-b]pyridine derivatives, demonstrating the usefulness of computational methods in predicting the biological activity and interactions of such compounds. These techniques are crucial for drug design and understanding molecular mechanisms (Abd El Ghani et al., 2022).

Synthesis Techniques

The synthesis of related compounds, as discussed by Korotaev et al. (2013), highlights the versatility and adaptability of such chemicals in various synthetic routes. This knowledge is essential for developing new synthetic methodologies and creating novel compounds with potential applications in various fields (Korotaev et al., 2013).

Mécanisme D'action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and have been studied for their potential in the treatment of various diseases .

Safety and Hazards

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10ClF3N2O3/c21-10-5-7-11(8-6-10)25-18(28)14-9-13-16(27)12-3-1-2-4-15(12)29-19(13)26-17(14)20(22,23)24/h1-9H,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQZLGXBSQZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120566 | |

| Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339020-62-1 | |

| Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339020-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![Ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129242.png)

![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)

![ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate](/img/structure/B3129261.png)

![Methyl 3-[(5-phenyl-3-isoxazolyl)methoxy]-2-thiophenecarboxylate](/img/structure/B3129263.png)

![Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B3129268.png)

![Ethyl 3-(2-{2-[(ethylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3129276.png)

![4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129285.png)

![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)

![N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine](/img/structure/B3129297.png)